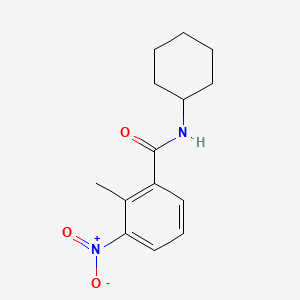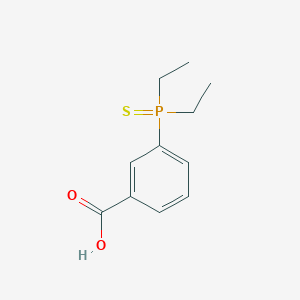
N-cyclohexyl-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-methyl-3-nitrobenzamide (CNB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CNB is a yellow crystalline solid that belongs to the class of nitrobenzamides. It has a molecular weight of 249.3 g/mol and a melting point of 111-113°C.
作用機序
The mechanism of action of N-cyclohexyl-2-methyl-3-nitrobenzamide is not fully understood. However, it has been reported that this compound exhibits inhibitory activity against various enzymes such as aldose reductase, acetylcholinesterase, and butyrylcholinesterase. It has also been reported that this compound exhibits antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of aldose reductase, an enzyme that plays a key role in the development of diabetic complications. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the degradation of the neurotransmitter acetylcholine. Furthermore, this compound has been reported to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-cyclohexyl-2-methyl-3-nitrobenzamide is its ease of synthesis. This compound can be synthesized using a simple and efficient method, which makes it readily available for use in various laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which may affect its biological activity and limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-cyclohexyl-2-methyl-3-nitrobenzamide. One potential direction is the investigation of its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another potential direction is the synthesis of novel derivatives of this compound with improved biological activity and solubility. Furthermore, the study of the mechanism of action of this compound and its interaction with various enzymes and receptors may provide valuable insights into its potential applications in various fields.
合成法
The synthesis of N-cyclohexyl-2-methyl-3-nitrobenzamide involves the reaction of 3-nitrobenzoic acid and cyclohexyl isocyanide in the presence of a catalyst such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane. After completion of the reaction, the product is purified by recrystallization using a suitable solvent such as ethanol.
科学的研究の応用
N-cyclohexyl-2-methyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds such as heterocycles and amino acids. In material science, this compound has been studied for its potential applications in the fabrication of organic electronic devices.
特性
IUPAC Name |
N-cyclohexyl-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-12(8-5-9-13(10)16(18)19)14(17)15-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDKMUHCCPBSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5888467.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate](/img/structure/B5888475.png)


![2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5888490.png)
![methyl 3-{[(2,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5888495.png)


![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
